molecular formula C16H19Cl2N3O2 B11626084 Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate

Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate

Cat. No.: B11626084
M. Wt: 356.2 g/mol
InChI Key: BYHSJWSHAPYVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, dichloro, dimethylamino, and carboxylate groups

Properties

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

IUPAC Name

ethyl 7,8-dichloro-4-[2-(dimethylamino)ethylamino]quinoline-3-carboxylate

InChI

InChI=1S/C16H19Cl2N3O2/c1-4-23-16(22)11-9-20-15-10(5-6-12(17)13(15)18)14(11)19-7-8-21(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,19,20)

InChI Key

BYHSJWSHAPYVGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCN(C)C)C=CC(=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 7,8-dichloroquinoline, which is then subjected to a series of reactions to introduce the ethyl, dimethylamino, and carboxylate groups. The reaction conditions often involve the use of reagents such as ethyl chloroformate, dimethylamine, and various catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires stringent control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.

Scientific Research Applications

Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to its structural similarity to known antimalarial drugs like chloroquine.

    Material Science: It is used in the synthesis of quinoline-based materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, disrupting essential biological processes. Additionally, the dimethylamino group can enhance its binding affinity to specific molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity, chloroquine shares structural similarities but differs in its substitution pattern.

    Quinine: Another antimalarial compound with a distinct stereochemistry and functional groups.

    Mefloquine: A quinoline derivative with a different substitution pattern, used as an antimalarial agent.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

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